molecular formula C42H31NO2P2 B12639182 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole CAS No. 1299463-56-1

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

Cat. No.: B12639182
CAS No.: 1299463-56-1
M. Wt: 643.6 g/mol
InChI Key: GOOJXIXLPNPOQI-UHFFFAOYSA-N
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Description

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is a compound that has garnered attention in the field of organic chemistry due to its unique structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-phenyl-9H-carbazole with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide groups back to phosphine groups.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphinyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.

Major Products

The major products formed from these reactions include various phosphine oxide derivatives, reduced phosphine compounds, and substituted carbazole derivatives.

Scientific Research Applications

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound’s unique electronic properties make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through its diphenylphosphinyl groups. These groups can form coordination complexes with metal ions, facilitating catalytic reactions. The compound’s electronic properties also enable it to participate in electron transfer processes, which are crucial in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(diphenylphosphinyl)-9,9’-spirobi[9H-fluorene]
  • 1,2-Bis(diphenylphosphino)benzene
  • Bis(2-diphenylphosphinoethyl)phenylphosphine

Uniqueness

2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts distinct electronic properties compared to other similar compounds

Properties

CAS No.

1299463-56-1

Molecular Formula

C42H31NO2P2

Molecular Weight

643.6 g/mol

IUPAC Name

2,7-bis(diphenylphosphoryl)-9-phenylcarbazole

InChI

InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H

InChI Key

GOOJXIXLPNPOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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